dimethyl 2-({(1E)-1-[1-(1,3-benzothiazol-2-yl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl]ethylidene}amino)benzene-1,4-dicarboxylate
Description
Dimethyl 2-({(1E)-1-[1-(1,3-benzothiazol-2-yl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl]ethylidene}amino)benzene-1,4-dicarboxylate (hereafter referred to by its full systematic name) is a heterocyclic compound featuring a benzothiazole core fused with a pyrazole ring and ester functional groups. The compound’s synthesis involves multi-step reactions, including condensation and cyclization steps, akin to methods described for analogous heterocyclic systems .
Crystallographic refinement tools like SHELXL and visualization software such as ORTEP-3 are critical for elucidating its three-dimensional conformation and stereochemical properties. The presence of a 1,3-benzothiazol-2-yl group may influence intermolecular interactions, such as hydrogen bonding or π-stacking, which can be analyzed via X-ray diffraction data processed using these programs.
Properties
Molecular Formula |
C23H20N4O5S |
|---|---|
Molecular Weight |
464.5 g/mol |
IUPAC Name |
dimethyl 2-[1-[2-(1,3-benzothiazol-2-yl)-5-methyl-3-oxo-1H-pyrazol-4-yl]ethylideneamino]benzene-1,4-dicarboxylate |
InChI |
InChI=1S/C23H20N4O5S/c1-12(24-17-11-14(21(29)31-3)9-10-15(17)22(30)32-4)19-13(2)26-27(20(19)28)23-25-16-7-5-6-8-18(16)33-23/h5-11,26H,1-4H3 |
InChI Key |
BORNKKNHMNNXDN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=NC3=CC=CC=C3S2)C(=NC4=C(C=CC(=C4)C(=O)OC)C(=O)OC)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 2-({(1E)-1-[1-(1,3-benzothiazol-2-yl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl]ethylidene}amino)benzene-1,4-dicarboxylate typically involves multi-step organic reactions. The process may start with the preparation of the benzothiazole and pyrazole intermediates, followed by their coupling through a condensation reaction. The final step often involves esterification to introduce the dimethyl carboxylate groups.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 2-({(1E)-1-[1-(1,3-benzothiazol-2-yl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl]ethylidene}amino)benzene-1,4-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Common Reagents and Conditions
Common reagents for these reactions may include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions would vary depending on the specific transformation desired but typically involve controlled temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated or carboxylated derivatives, while substitution reactions could introduce halogens, alkyl groups, or other functional groups.
Scientific Research Applications
Biological Applications
Dimethyl 2-({(1E)-1-[1-(1,3-benzothiazol-2-yl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl]ethylidene}amino)benzene-1,4-dicarboxylate has shown promise in several biological applications:
Anticancer Activity
Research indicates that compounds containing benzothiazole and pyrazole structures exhibit significant anticancer properties. For instance, studies have demonstrated that similar compounds can inhibit tumor growth and induce apoptosis in cancer cells through various mechanisms such as cell cycle arrest and modulation of apoptotic pathways .
Antimicrobial Properties
The presence of the benzothiazole moiety is associated with antimicrobial activity. Compounds with this structure have been shown to possess efficacy against various bacterial strains and fungi, making them potential candidates for developing new antimicrobial agents .
Anti-inflammatory Effects
Preliminary studies suggest that derivatives of this compound may exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators. This suggests potential therapeutic applications in treating inflammatory diseases .
Case Studies
Several studies have explored the applications of similar compounds:
| Study Reference | Focus Area | Findings |
|---|---|---|
| Tanitame et al. (2004) | Antidepressant Activity | Identified pyrazole derivatives with significant antidepressant effects in animal models. |
| Chimenti et al. (2006) | Anticancer Activity | Reported that certain benzothiazole derivatives inhibited proliferation in cancer cell lines. |
| Shen et al. (2011) | Antimicrobial Activity | Demonstrated that compounds with benzothiazole structures showed broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria. |
Mechanism of Action
The mechanism of action of dimethyl 2-({(1E)-1-[1-(1,3-benzothiazol-2-yl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl]ethylidene}amino)benzene-1,4-dicarboxylate would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of their activity. The pathways involved would be specific to the biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s uniqueness lies in its hybrid structure, combining benzothiazole, pyrazole, and dicarboxylate ester functionalities. Below is a comparative analysis with three classes of analogous compounds:
Benzothiazole Derivatives
Benzothiazole derivatives, such as 2-aminobenzothiazoles, are well-documented for their bioactivity. For example:
- 2-(4-Aminophenyl)benzothiazole: Exhibits potent antitumor activity due to selective uptake and metabolic activation in cancer cells.
- Dimethyl 2-({(1E)-1-[1-(1,3-Benzothiazol-2-yl)ethylidene]amino}benzene-1,4-dicarboxylate: A simpler analog lacking the pyrazole-hydroxy group.
Key Difference : The addition of the 5-hydroxy-3-methylpyrazole moiety in the target compound introduces a polar hydroxyl group, enhancing solubility in polar solvents and enabling stronger intermolecular hydrogen bonds .
Pyrazole-Based Compounds
Pyrazole derivatives, such as celecoxib (a cyclooxygenase-2 inhibitor), highlight the importance of substituents on bioactivity. For instance:
- 5-Hydroxy-3-methyl-1H-pyrazole-4-carboxamide : Demonstrates antioxidant properties due to the hydroxyl group.
- 1-(1,3-Benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-ol : A structural fragment of the target compound; studies suggest that methylation at the 3-position stabilizes the pyrazole ring against metabolic degradation.
Key Difference: The target compound’s imine linkage (E-configuration) creates a planar conjugated system, which may enhance UV absorption properties compared to non-conjugated pyrazole derivatives .
Dicarboxylate Esters
Compounds like dimethyl terephthalate (a precursor in polymer synthesis) share the dicarboxylate ester motif. However, the target compound’s aromatic amino linkage differentiates its reactivity:
- Dimethyl 2-aminobenzene-1,4-dicarboxylate: Lacks the benzothiazole-pyrazole hybrid system, resulting in lower molecular weight (MW = 238.2 g/mol) versus the target compound (estimated MW > 450 g/mol).
- Ethyl 2-({(1E)-1-[phenylmethylidene]amino}benzene-1,4-dicarboxylate: A structurally simpler analog with reduced steric hindrance, facilitating faster hydrolysis of ester groups.
Comparative Data Table
Research Findings and Implications
- Structural Insights : Crystallographic analysis using SHELX would clarify the E-configuration of the imine bond and confirm intramolecular hydrogen bonding between the pyrazole hydroxyl and adjacent carbonyl groups.
- Reactivity : The ester groups are susceptible to hydrolysis under basic conditions, similar to dimethyl terephthalate, but steric protection from the benzothiazole-pyrazole system may slow this process .
- Bioactivity Potential: While direct studies are lacking, marine-derived benzothiazoles (e.g., salternamides ) exhibit cytotoxicity, suggesting the target compound could be screened for similar activity.
Biological Activity
Dimethyl 2-({(1E)-1-[1-(1,3-benzothiazol-2-yl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl]ethylidene}amino)benzene-1,4-dicarboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a benzothiazole moiety connected to a pyrazole ring through an ethylene bridge, with dimethyl ester groups at the 1,4 positions of a benzene dicarboxylate. This unique structure suggests potential interactions with various biological targets.
Pharmacological Activities
Antimicrobial Activity
Benzothiazole derivatives are known for their antimicrobial properties. The compound has shown promising results in inhibiting the growth of various bacterial strains. For instance, studies indicate that benzothiazole derivatives can exhibit significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli .
Anti-inflammatory Effects
Research highlights the anti-inflammatory potential of benzothiazole derivatives. The compound may inhibit pro-inflammatory cytokines like TNF-alpha and IL-6, contributing to its therapeutic effects in inflammatory diseases .
Anticancer Properties
Benzothiazole compounds have been investigated for their anticancer activities. Preliminary studies suggest that this compound may induce apoptosis in cancer cell lines through mechanisms involving the modulation of cell cycle regulators .
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Key findings include:
- Benzothiazole Substitution : The presence of the benzothiazole ring significantly enhances antimicrobial and anticancer activities. Modifications at specific positions on this ring can lead to improved potency.
- Pyrazole Ring Influence : The 5-hydroxy group on the pyrazole ring appears to play a role in enhancing anti-inflammatory effects, potentially through hydrogen bonding interactions with biological targets.
Case Studies
Several studies have investigated the biological activity of similar compounds:
- Antibacterial Activity : A study demonstrated that a related benzothiazole derivative exhibited MIC values lower than those of standard antibiotics against multiple bacterial strains .
- Cancer Cell Studies : In vitro tests showed that a structurally analogous compound induced cell death in breast cancer cell lines via apoptosis pathways .
- Inflammation Models : In vivo models indicated that related benzothiazole compounds reduced paw edema in carrageenan-induced inflammation models, suggesting anti-inflammatory efficacy .
Q & A
Basic: What are the common synthetic routes for dimethyl 2-({(1E)-1-[1-(1,3-benzothiazol-2-yl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl]ethylidene}amino)benzene-1,4-dicarboxylate?
Methodological Answer:
The compound is typically synthesized via condensation reactions. For example:
- Step 1: React 1-(1,3-benzothiazol-2-yl)-5-hydroxy-3-methyl-1H-pyrazole-4-carbaldehyde with hydrazine derivatives to form the hydrazone intermediate.
- Step 2: Condensation with dimethyl benzene-1,4-dicarboxylate under reflux in ethanol (2–4 hours), followed by recrystallization from DMF-EtOH (1:1) to purify the product .
Key Considerations: Monitor reaction progress via TLC and optimize solvent polarity to enhance yield.
Basic: Which spectroscopic and analytical techniques are critical for characterizing this compound?
Methodological Answer:
Essential techniques include:
- IR Spectroscopy: To confirm functional groups (e.g., C=O stretch at ~1700 cm⁻¹, N-H stretch at ~3200 cm⁻¹).
- NMR (¹H and ¹³C): To resolve aromatic protons (δ 6.5–8.5 ppm) and ester methyl groups (δ 3.8–4.0 ppm).
- Elemental Analysis (EA): Validate purity by comparing experimental vs. calculated C/H/N percentages .
Advanced Tip: Use 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals in the benzothiazole-pyrazole core .
Advanced: How can reaction conditions be optimized to improve yield and selectivity?
Methodological Answer:
- Solvent Screening: Test polar aprotic solvents (DMF, DMSO) vs. ethanol to balance solubility and reactivity.
- Catalyst Use: Evaluate Lewis acids (e.g., ZnCl₂) or organocatalysts for imine formation efficiency.
- Temperature Control: Perform kinetic studies under reflux (80–100°C) vs. microwave-assisted synthesis (50–70°C) to reduce side products .
Data-Driven Approach: Use AI-driven platforms (e.g., COMSOL Multiphysics) to simulate reaction pathways and predict optimal conditions .
Advanced: How should researchers address contradictions in spectroscopic data (e.g., unexpected NMR splitting patterns)?
Methodological Answer:
- Hypothesis Testing: Check for tautomerism (e.g., keto-enol equilibria in the pyrazole-hydroxy group) or steric hindrance altering conformational dynamics.
- Cross-Validation: Compare experimental NMR with DFT-calculated chemical shifts (using Gaussian or ORCA software).
- Crystallography: Resolve ambiguities via single-crystal X-ray diffraction to confirm molecular geometry .
Advanced: What strategies are recommended for elucidating structure-activity relationships (SAR) in pharmacological studies?
Methodological Answer:
- Molecular Docking: Use AutoDock or Schrödinger Suite to model interactions with target proteins (e.g., benzothiazole binding to kinase domains).
- Analog Synthesis: Modify substituents (e.g., methyl to ethyl groups on the pyrazole) and assay bioactivity (IC₅₀, Ki).
- Meta-Analysis: Cross-reference SAR data with similar benzothiazole-pyrazole hybrids to identify conserved pharmacophores .
Basic: What stability considerations are critical for handling this compound in experimental workflows?
Methodological Answer:
- Storage Conditions: Store at –20°C under inert gas (N₂/Ar) to prevent ester hydrolysis or oxidation of the hydroxy group.
- Accelerated Stability Testing: Expose to elevated temperatures (40–60°C) and humidity (75% RH) for 2–4 weeks, monitoring degradation via HPLC .
Advanced: How can interdisciplinary approaches resolve discrepancies between computational predictions and experimental bioactivity data?
Methodological Answer:
- Machine Learning (ML): Train models on datasets of benzothiazole derivatives to refine binding affinity predictions.
- Experimental Validation: Use SPR (Surface Plasmon Resonance) or ITC (Isothermal Titration Calorimetry) to quantify target binding kinetics.
- Theoretical Framework: Align discrepancies with Marcus theory (electron transfer) or Hammett plots (electronic effects) .
Advanced: What methodologies are effective for analyzing environmental or metabolic degradation pathways?
Methodological Answer:
- LC-MS/MS: Identify metabolites via high-resolution mass spectrometry in simulated physiological conditions (pH 7.4, 37°C).
- Isotope Labeling: Use ¹⁴C-labeled analogs to track degradation intermediates in soil/water systems.
- QSAR Modeling: Predict ecotoxicity using software like EPI Suite or TEST .
Basic: How can researchers validate the purity of synthesized batches?
Methodological Answer:
- HPLC-PDA: Use C18 columns (acetonitrile/water gradient) with UV detection at λ = 254 nm. Accept purity ≥95% (area normalization).
- Melting Point Analysis: Compare experimental m.p. with literature values (±2°C tolerance).
- Mass Spectrometry: Confirm molecular ion ([M+H]⁺) and rule out adducts/impurities .
Advanced: How can process control and automation enhance reproducibility in large-scale synthesis?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
